![molecular formula C44H70O17 B2699423 Polyphyllin H CAS No. 81917-50-2](/img/structure/B2699423.png)
Polyphyllin H
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Description
Polyphyllin H (PPH) is a polyphenol compound isolated from the rhizome of the medicinal plant Polygonum multiflorum Thunb. It is a major active component of the traditional Chinese medicine (TCM) known as He Shou Wu. PPH has been used for centuries in TCM for its various health benefits, including anti-inflammatory, antifungal, antioxidant, and hepatoprotective activities. In recent years, PPH has been extensively studied in laboratory experiments, and its potential therapeutic applications have been explored.
Scientific Research Applications
- Polyphyllin H exhibits significant anticancer effects. Research has highlighted its potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
- Polyphyllin H possesses anti-inflammatory properties. It can modulate immune responses by regulating cytokines and immune cells .
- Studies suggest that Polyphyllin H exhibits antiviral effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
- Polyphyllin H may have cardioprotective effects. It has been investigated for its ability to reduce oxidative stress and improve endothelial function .
- Preliminary studies indicate that Polyphyllin H may protect against neurodegenerative conditions. It exhibits antioxidant and anti-inflammatory properties in neuronal cells .
- Polyphyllin H demonstrates antibacterial and antifungal activities. It may be useful in combating infections caused by bacteria and fungi .
Anticancer Properties
Anti-Inflammatory and Immunomodulatory Effects
Antiviral Activity
Cardiovascular Health
Neuroprotection
Antibacterial and Antifungal Properties
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUSODBYLVUUQI-CRUCUECZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Q & A
Q1: What is the known pharmacological activity of Polyphyllin H?
A1: While Polyphyllin H is identified as a constituent of Paris polyphylla var. yunnanensis, research primarily focuses on its quantification and presence in various species. [, , , ]. Its specific pharmacological activity, like antiplatelet aggregation or anti-inflammatory effects, is often attributed to the total extract or a combination of polyphyllins, rather than Polyphyllin H alone [, ]. More research is needed to isolate and characterize the specific effects of Polyphyllin H.
Q2: How does the chemical structure of Polyphyllin H compare to other polyphyllins?
A2: While the exact structure of Polyphyllin H isn't detailed in these papers, they consistently group it with other steroidal saponins like Polyphyllin I, II, V, VI, VII, and D, suggesting structural similarities [, , ]. Further investigation is needed to determine its unique structural features.
Q3: How is Polyphyllin H quantified in plant material?
A3: Researchers utilize High Performance Liquid Chromatography (HPLC) to quantify Polyphyllin H in Paris polyphylla samples. [, ]. This method enables the separation and quantification of Polyphyllin H alongside other polyphyllins, providing insights into the composition of different plant samples.
Q4: What is the significance of Polyphyllin H in quality control of Paris polyphylla?
A4: Polyphyllin H is suggested as a potential quality marker for Paris polyphylla in the Chinese Pharmacopoeia (2015 edition) []. This highlights its importance in ensuring consistent quality and efficacy of herbal medicines derived from this plant.
Q5: Are there any known interactions between Polyphyllin H and endophytes in Paris polyphylla?
A5: Research indicates that inoculating Paris polyphylla with specific endophytes, like Bacillus cereus LgD2 and Fusarium oxysporum TPB, can impact polyphyllin biosynthesis []. While the study doesn't pinpoint Polyphyllin H specifically, it suggests that endophytes might indirectly influence its production alongside other polyphyllins by modulating plant gene expression related to biosynthesis pathways.
Q6: What analytical methods are used to study Polyphyllin H?
A6: Beyond HPLC for quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a key technique used to analyze Polyphyllin H in biological samples, such as beagle dog plasma []. This method enables researchers to study the pharmacokinetics of Polyphyllin H, providing valuable information on its absorption, distribution, metabolism, and excretion.
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